1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-methyl-3-phenyl-5-phenylsulfanylpyrazole-4-carbaldehyde, reflecting the precise positioning of each substituent on the pyrazole ring framework. The molecular formula has been determined as C₁₇H₁₄N₂OS, with a corresponding molecular weight of 294.4 grams per mole. This molecular composition reveals the presence of seventeen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, indicating a complex aromatic system with multiple functional groups.
The structural analysis reveals several key nomenclature components that define the compound's identity. The pyrazole core serves as the parent heterocycle, numbered according to International Union of Pure and Applied Chemistry conventions with nitrogen atoms occupying positions 1 and 2. The methyl substituent is positioned at the N1 nitrogen atom, while the phenyl group occupies the C3 position of the pyrazole ring. The phenylsulfanyl group, representing a phenyl ring connected through a sulfur atom, is located at the C5 position, and the carbaldehyde functional group is attached to the C4 carbon.
Crystallographic Characterization and Three-Dimensional Conformational Studies
Crystallographic investigations of related pyrazole derivatives provide valuable insights into the three-dimensional conformational characteristics of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde. Studies on analogous compounds reveal that the pyrazole ring maintains planarity with minimal deviations, typically exhibiting root mean square deviations of approximately 0.015 Angstroms. The planar nature of the pyrazole core is consistent with the aromatic character of the five-membered heterocycle, which maintains sp² hybridization throughout the ring system.
The spatial arrangement of substituents around the pyrazole core demonstrates significant conformational preferences. In related phenylsulfanyl-substituted pyrazoles, the sulfur atom consistently lies outside the plane of the pyrazole ring, typically displaced by distances ranging from 0.5 to 0.6 Angstroms. This out-of-plane positioning results from the tetrahedral geometry around the sulfur atom and influences the overall molecular conformation. The nitrogen atom at position 1 exhibits pyramidalization due to this structural arrangement, lying approximately 0.2 Angstroms out of the plane defined by its three bonding partners.
Dihedral angle analysis reveals important information about the relative orientations of the aromatic rings within the molecule. Studies of similar compounds show that the pyrazole ring and attached phenyl rings adopt specific angular relationships that minimize steric interactions while maintaining optimal electronic overlap. The phenyl ring attached at the C3 position of the pyrazole typically forms dihedral angles ranging from 10 to 25 degrees with the pyrazole plane, indicating a slight twist that accommodates steric constraints. The phenylsulfanyl group at the C5 position exhibits greater rotational freedom due to the flexibility of the carbon-sulfur bond, often displaying dihedral angles of 70 to 85 degrees relative to the pyrazole plane.
The carbaldehyde group at the C4 position maintains near-coplanarity with the pyrazole ring, as evidenced by torsion angles approaching 180 degrees in related structures. This planar arrangement facilitates optimal π-conjugation between the aldehyde carbonyl and the pyrazole π-system, contributing to the overall electronic stability of the molecule. Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the aldehyde oxygen atom and various carbon-hydrogen donors, creating supramolecular networks that influence crystal packing.
Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. The ¹H nuclear magnetic resonance spectrum exhibits several distinctive features that confirm the proposed structure. The methyl group attached to the N1 nitrogen appears as a singlet at approximately 2.4 to 2.6 parts per million, consistent with similar pyrazole derivatives. The aldehyde proton manifests as a characteristic singlet in the highly deshielded region around 9.7 to 10.0 parts per million, reflecting the electron-withdrawing nature of the carbonyl group.
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays complex multipicity patterns corresponding to the two phenyl rings and the pyrazole hydrogen atoms. The phenyl protons typically appear as overlapping multiplets in the 7.0 to 7.6 parts per million range, with integration patterns confirming the presence of ten aromatic hydrogen atoms. The specific chemical shifts within this region provide information about the electronic environment of each aromatic system, with the phenyl ring at C3 showing slight upfield shifts compared to the phenylsulfanyl group due to different electronic effects.
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shift patterns. The carbonyl carbon of the aldehyde group appears at approximately 191 parts per million, consistent with α,β-unsaturated aldehyde systems. The pyrazole ring carbons exhibit chemical shifts in the 110 to 150 parts per million range, with the quaternary carbons appearing at distinct positions that reflect their substitution patterns. The methyl carbon attached to nitrogen appears around 13 to 14 parts per million, providing confirmation of the N-methyl substitution.
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The aldehyde carbonyl group exhibits a strong absorption band in the 1650 to 1670 wavenumber region, confirming the presence of the carbaldehyde functionality. Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber range, while the carbon-sulfur-carbon thioether stretching mode manifests around 760 to 770 wavenumbers. The pyrazole ring system contributes multiple absorption bands in the fingerprint region below 1500 wavenumbers, creating a characteristic spectroscopic signature for structural identification.
| Spectroscopic Technique | Key Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | N-methyl singlet | 2.4-2.6 ppm |
| ¹H Nuclear Magnetic Resonance | Aldehyde proton | 9.7-10.0 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.6 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~191 ppm |
| ¹³C Nuclear Magnetic Resonance | N-methyl carbon | 13-14 ppm |
| Infrared | Carbonyl stretch | 1650-1670 cm⁻¹ |
| Infrared | Carbon-sulfur stretch | 760-770 cm⁻¹ |
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated π-system. Related pyrazole compounds exhibit maximum absorption wavelengths in the 200 to 250 nanometer range, with absorption cross-sections on the order of 10⁻¹⁸ square centimeters per molecule. The extended conjugation between the pyrazole ring, phenyl substituents, and aldehyde group creates multiple electronic transitions that contribute to the overall absorption profile. The very low absorption capacity beyond 240 nanometers indicates limited photochemical activity under typical atmospheric conditions.
Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives
Tautomerism represents a fundamental characteristic of pyrazole derivatives, including this compound, arising from the ability of these heterocycles to undergo prototropic rearrangements. The annular prototropic tautomerism in pyrazoles involves the migration of the hydrogen atom between the two ring nitrogen atoms, resulting in structural isomers that differ in the positioning of substituents and the location of the nitrogen-hydrogen bond. This phenomenon significantly influences the chemical behavior, reactivity patterns, and physical properties of pyrazole compounds.
In the specific case of this compound, the presence of the N-methyl substituent eliminates the possibility of annular tautomerism, as the hydrogen atom required for prototropic migration is replaced by a methyl group. This substitution pattern effectively locks the compound into a single tautomeric form, preventing the dynamic equilibrium that characterizes unsubstituted pyrazoles. The fixed tautomeric state simplifies the structural analysis and provides consistent spectroscopic signatures that facilitate identification and characterization.
Comparative studies of tautomeric behavior in related pyrazole systems reveal important structure-activity relationships. Unsubstituted 3,5-disubstituted pyrazoles exhibit rapid tautomeric interconversion in solution, with exchange rates that are typically too fast to be detected on the nuclear magnetic resonance timescale at room temperature. The tautomeric equilibrium position depends on several factors, including the electronic nature of substituents, solvent polarity, temperature, and intermolecular interactions. Electron-withdrawing substituents tend to stabilize specific tautomeric forms through resonance effects, while bulky substituents influence tautomer ratios through steric considerations.
The solid-state behavior of pyrazole tautomers differs significantly from solution behavior, with crystallographic studies revealing that most compounds adopt a single preferred tautomeric form in the crystal lattice. This phenomenon arises from the optimization of intermolecular hydrogen bonding patterns and crystal packing arrangements that favor one tautomeric structure over alternative forms. The stabilization of specific tautomers in the solid state provides valuable information about the relative energies of different tautomeric forms and their propensity for intermolecular association.
Environmental factors play crucial roles in determining tautomeric preferences and equilibrium positions. Dipolar aprotic solvents and low temperatures can decelerate tautomeric interconversion rates sufficiently to allow observation of individual tautomeric species by nuclear magnetic resonance spectroscopy. The hydrogen bonding ability and polarizability of solvents influence tautomeric ratios through differential stabilization of polar and nonpolar tautomeric forms. These solvent effects must be carefully considered when interpreting spectroscopic data and designing synthetic procedures involving tautomeric pyrazole systems.
Properties
IUPAC Name |
1-methyl-3-phenyl-5-phenylsulfanylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGFWSXDKVZZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The pyrazole core is typically constructed via cyclocondensation of hydrazines with β-diketones or β-ketoaldehydes. For 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde, the reaction proceeds through a three-component system:
- Step 1 : Methylhydrazine reacts with phenylglyoxal to form 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
- Step 3 : Thiolation with benzenethiol in the presence of a base (e.g., K₂CO₃) introduces the phenylsulfanyl group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (Step 3) |
| Solvent | DMF or dimethylacetamide (DMA) |
| Catalyst | Phase transfer catalyst (e.g., Bu₄N⁺HSO₄⁻) |
| Yield | 68–72% (over three steps) |
Functionalization of Pre-Formed Pyrazoles
Direct Sulfur Incorporation
A streamlined approach involves introducing the phenylsulfanyl group into a pre-formed pyrazole scaffold. Starting from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde:
- Nucleophilic Aromatic Substitution :
Key Observations :
Oxidation of Alcohol Precursors
The aldehyde group can be introduced via oxidation of a hydroxymethyl intermediate:
- Synthesis of 4-(Hydroxymethyl)pyrazole :
- Oxidation to Aldehyde :
Yield Comparison :
| Method | Yield (%) |
|---|---|
| PCC Oxidation | 82 |
| Swern Oxidation | 78 |
Advanced Catalytic Systems
Nanoparticle-Catalyzed Synthesis
Recent studies demonstrate the efficacy of silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) in pyrazole synthesis. For this compound:
- One-Pot Assembly :
Advantages :
- Reaction time reduced from 6 hours to 45 minutes.
- Catalyst recyclability: ≥5 cycles without activity loss.
Industrial-Scale Production
Continuous Flow Chemistry
To address scalability challenges, manufacturers employ flow reactors for critical steps:
Economic Impact :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Challenges and Optimization
Byproduct Formation
Common impurities include:
Solvent Selection
Optimal Solvents :
| Solvent | Reaction Efficiency (%) |
|---|---|
| DMA | 92 |
| DMF | 88 |
| THF | 64 |
Chemical Reactions Analysis
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Research has demonstrated that pyrazole derivatives, including 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against different cancer types, indicating their potential as therapeutic agents .
Anti-inflammatory and Analgesic Properties:
The compound is also being investigated for its anti-inflammatory effects. It serves as a key intermediate in the synthesis of novel pharmaceuticals aimed at treating inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, making it a candidate for further development in pain management therapies .
G Protein-Coupled Receptor Modulation:
Recent studies have focused on the development of allosteric modulators targeting G protein-coupled receptors (GPCRs) using pyrazole derivatives. These modulators present a new strategy for treating central nervous system disorders, showcasing the versatility of this compound in drug discovery .
Agricultural Applications
Agrochemical Development:
The compound has been utilized in formulating agrochemicals that enhance pest control and crop protection. Its efficacy against various agricultural pests has been documented, contributing to increased agricultural productivity while minimizing environmental impact .
Material Science Applications
Advanced Materials Synthesis:
In material science, this compound is explored for its potential in creating advanced materials, particularly in coatings and polymers. The compound's unique chemical structure allows for modifications that can enhance thermal and mechanical properties of materials used in various industrial applications .
Biochemical Research
Enzyme Interaction Studies:
This compound plays a significant role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its application in research helps elucidate complex biological processes, facilitating advancements in biochemistry .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is utilized as a standard reference material to aid in the accurate quantification of related compounds. This application is crucial for ensuring precision in various analytical methods across different scientific disciplines .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceuticals | Anticancer agents, anti-inflammatory drugs, GPCR modulators |
| Agriculture | Development of agrochemicals for pest control |
| Material Science | Synthesis of advanced materials with enhanced properties |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways |
| Analytical Chemistry | Utilization as a standard reference material for accurate quantification |
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s analogs differ primarily in substituents at positions 3 and 5, as well as modifications to the carbaldehyde group. Key examples include:
Key Observations:
- p-Tolylthio vs. Phenylsulfanyl (Position 5): The p-tolylthio group in the analog (CAS 318233-98-6, ) increases lipophilicity, which may improve membrane permeability compared to the parent compound .
- Oxime Derivatives: The o-(4-fluorobenzyl)oxime modification () adds steric bulk and polarity, likely improving aqueous solubility for pharmacological applications .
Biological Activity
1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 294.38 g/mol. The compound has a melting point range of 94–98 °C, indicating its stability under standard laboratory conditions .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes in the presence of suitable catalysts. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, suggesting their utility in developing new antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The compound has been investigated for its ability to reduce inflammation in animal models, showing promise as a COX inhibitor. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Research indicates that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. In vitro studies have shown that it can inhibit tumor cell proliferation and induce cell cycle arrest .
Case Studies
| Study | Findings | |
|---|---|---|
| Rai et al., 2008 | Demonstrated antibacterial activity against E. coli and S. aureus | Supports potential use as an antibacterial agent |
| Isloor et al., 2009 | Showed anti-inflammatory effects in animal models | Validates its application in treating inflammatory diseases |
| Girisha et al., 2010 | Investigated anticancer properties; induced apoptosis in cancer cell lines | Suggests potential for cancer therapy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a thiophenol derivative (e.g., phenylsulfanyl group) in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as a base. The reaction is refluxed for 6–12 hours, followed by cooling, ice quenching, and recrystallization from ethanol or ethanol-DMF mixtures to obtain pure crystals .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C–H bonds. ¹H/¹³C-NMR identifies substituents (e.g., methyl, phenylsulfanyl groups).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺).
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S percentages.
- X-ray Crystallography : Resolves crystal packing, dihedral angles between aromatic rings, and non-classical interactions (e.g., C–H···π) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to their ability to dissolve both aromatic and sulfur-containing reactants. Reactions are typically conducted under reflux (80–100°C) with a 1:1 molar ratio of starting materials. Catalytic bases (e.g., KOH, K₂CO₃) enhance nucleophilic substitution efficiency .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR with X-ray data) to resolve ambiguities in substituent positioning.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or optimize crystal structures for comparison with experimental data.
- Temperature-Dependent Studies : Analyze dynamic effects (e.g., conformational flexibility) via variable-temperature NMR or low-temperature crystallography .
Q. What strategies improve synthetic yield and selectivity for the phenylsulfanyl substituent?
- Methodological Answer :
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) to enhance nucleophilic attack efficiency.
- Solvent Optimization : Replace DMSO with acetonitrile or THF to reduce side reactions.
- Protecting Groups : Temporarily protect the aldehyde moiety during sulfanyl group introduction to prevent oxidation .
Q. How does structural modification at the 5-(phenylsulfanyl) position influence biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the phenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Bioactivity Testing : Screen analogs for antimicrobial or anti-inflammatory activity using standardized assays (e.g., MIC for bacteria, COX-2 inhibition).
- SAR Analysis : Correlate substituent electronic properties with activity trends. For example, halogenated analogs (e.g., 3-chlorophenylsulfanyl) may enhance antibacterial potency due to increased lipophilicity .
Q. What are the key challenges in crystallizing this compound, and how are they resolved?
- Methodological Answer :
- Slow Evaporation : Use ethanol-DMF (1:2) mixtures to slow crystallization, enabling larger crystal growth.
- Temperature Control : Lowering the temperature to 4°C reduces disorder in the crystal lattice.
- Hydrogen Bond Mimicry : Introduce co-crystallizing agents (e.g., oxime esters) to stabilize weak interactions (C–H···O/N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
